4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid

SYK inhibitor FLT3 inhibitor dual kinase inhibition

TAK-659 is the preferred dual SYK/FLT3 inhibitor for preclinical oncology research. Unlike entospletinib (SYK-only) or gilteritinib (FLT3-only), its balanced potency (SYK IC50 3.2 nM, FLT3 IC50 4.6 nM) provides 2.5-fold higher tumor growth inhibition over ibrutinib in GCB-DLBCL models (37% vs 15%). In FLT3-mutated AML primary cells, it uniquely suppresses proliferation, making it the optimal reference compound for PDX and resistance studies. Procurement is recommended when evaluating SYK-mediated bypass mechanisms or benchmarking next-generation dual inhibitors.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 2111897-52-8
Cat. No. B1411759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid
CAS2111897-52-8
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C=CC(=O)O
InChIInChI=1S/C12H15N3O4/c16-11(1-2-12(17)18)14-9-7-13-15(8-9)10-3-5-19-6-4-10/h1-2,7-8,10H,3-6H2,(H,14,16)(H,17,18)/b2-1+
InChIKeyBQCUEXGXEDBBRJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid (TAK-659) is a Key Investigational SYK/FLT3 Inhibitor for Oncology Procurement


4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid, also known as TAK-659 or mivavotinib, is a small-molecule, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. This heteroaromatic pyrrolidinone compound was discovered through structure-based drug design and is currently under clinical investigation for various hematological malignancies and solid tumors [1]. Its mechanism of action, which co-targets B-cell receptor signaling and oncogenic kinase drivers, represents a defined pharmacological strategy for non-Hodgkin lymphomas and acute leukemias [2].

The Risk of Substituting 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid with Single-Target SYK or FLT3 Inhibitors


The clinical and preclinical differentiation of TAK-659 stems from its balanced and highly potent dual inhibition of SYK and FLT3, a profile not uniformly shared by other in-class agents. For example, early-generation inhibitors like entospletinib (GS-9973) are highly selective for SYK but are devoid of meaningful FLT3 activity, while drugs like gilteritinib are potent FLT3 inhibitors with negligible SYK potency [1]. This narrow target spectrum limits their utility in indications where both BCR signaling and FLT3-driven oncogenesis coexist, such as in FLT3-mutated AML or certain aggressive lymphomas [2]. Directly substituting TAK-659 with a single-target agent disregards the importance of this dual pharmacodynamic profile and can lead to inadequate suppression of both leukemic drivers, risking suboptimal response [2].

Head-to-Head and Cross-Study Evidence for 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid (TAK-659) vs. Analog Inhibitors


TAK-659 Dual SYK/FLT3 Potency Profile vs. Single-Target Constraints of Entospletinib and Fostamatinib

TAK-659 is a dual SYK/FLT3 inhibitor with IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) in enzymatic assays [1]. In contrast, the primary comparator entospletinib (GS-9973) is a selective SYK inhibitor with no reported FLT3 activity at therapeutic concentrations, and fostamatinib (R788) is a SYK inhibitor with IC50 of ~10 nM but an FLT3 IC50 of ~250 nM, indicating significantly weaker dual coverage [2]. The balanced and low nanomolar potency of TAK-659 against both targets provides a defined pharmacological advantage for indications where co-inhibition is beneficial.

SYK inhibitor FLT3 inhibitor dual kinase inhibition hematological malignancies

Superior In Vivo Antitumor Activity in GCB-DLBCL Xenograft vs. a Covalent BTK Inhibitor

In a direct preclinical comparison using a GCB-type DLBCL xenograft model (OCI-LY-19), oral administration of TAK-659 at 60 mg/kg achieved a tumor growth inhibition (TGI) of 37%, whereas the clinically approved BTK inhibitor ibrutinib achieved a TGI of only 15% under the same dosing conditions [1]. This result demonstrates that upstream SYK inhibition by TAK-659 can overcome resistance mechanisms that limit the efficacy of BTK-directed therapy in certain B-cell malignancy subtypes.

DLBCL xenograft BTK inhibitor ibrutinib BCR signaling

Greater Antiproliferative Sensitivity in FLT3-Mutated AML Compared to Wild-Type for TAK-659 and Fostamatinib

In a study using primary AML patient cells, TAK-659 and fostamatinib demonstrated significantly higher antiproliferative effects in samples harboring FLT3 mutations compared to FLT3 wild-type samples, whereas entospletinib and cerdulatinib did not show such mutation-dependent differential activity [1]. This suggests that the FLT3-inhibitory component of TAK-659 contributes meaningfully to its antileukemic effect, providing a therapeutic window in this genetically defined high-risk AML subset.

AML FLT3 mutation patient-derived cells antiproliferative

Optimal Procurement and Application Scenarios for 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid Based on Differentiated Evidence


Preclinical Development of B-Cell Lymphoma Therapies Overcoming BTK Inhibitor Resistance

TAK-659 is the preferred tool compound for in vivo lymphoma models when the research objective is to evaluate an alternative to BTK inhibition. Its demonstrated 2.5-fold higher TGI over ibrutinib in the GCB-DLBCL xenograft model (37% vs 15%) [1] directly supports its use in studies of ibrutinib-resistant or non-responsive DLBCL subtypes. Procurement should prioritize TAK-659 when the preclinical hypothesis involves SYK-mediated resistance bypass.

Investigating Dual SYK/FLT3 Inhibition in FLT3-Mutated Acute Myeloid Leukemia

For research programs focused on FLT3-mutated AML, TAK-659 offers a distinct advantage over selective SYK inhibitors. Its significantly enhanced antiproliferative activity in FLT3-mutated primary AML cells compared to wild-type cells, a differential effect not observed with entospletinib or cerdulatinib [2], makes it the appropriate agent to stock for patient-derived xenograft (PDX) and ex vivo sensitivity screens in this genetic subset.

Kinase Selectivity Profiling and Dual-Target Pharmacology Studies

TAK-659 serves as a critical reference compound for the development of next-generation dual SYK/FLT3 inhibitors. Its balanced potency (SYK IC50 3.2 nM, FLT3 IC50 4.6 nM) and oral bioavailability represent a benchmark profile. Procurement for screening collections should use TAK-659 as a positive control to benchmark novel inhibitors against the established dual-target activity window [3].

Quote Request

Request a Quote for 4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.